![molecular formula C8H8FNO2 B1493088 2-Fluoro-3-(pyridin-4-yl)propanoic acid CAS No. 1505274-07-6](/img/structure/B1493088.png)
2-Fluoro-3-(pyridin-4-yl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2-Fluoro-3-(pyridin-4-yl)propanoic acid, can be achieved through various methods. For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(pyridin-4-yl)propanoic acid consists of a fluorine atom, a pyridine ring, and a propanoic acid group. The molecular formula is C8H8FNO2.Physical And Chemical Properties Analysis
2-Fluoro-3-(pyridin-4-yl)propanoic acid has a molecular weight of 169.15 g/mol. More detailed physical and chemical properties are not available in the literature.Scientific Research Applications
Pharmaceutical Development
Compounds with pyridine structures, like the one , are often explored for their potential in creating new medications. For example, they can be used in synthesizing aminopyridines through amination reactions, which are important in drug development .
Catalysis
Pyridine derivatives can act as catalytic ligands in chemical reactions. They may facilitate regioselective preparation of complex organic molecules, which is valuable in synthetic chemistry .
Diabetes Treatment
Some pyridine derivatives have shown efficacy in reducing blood glucose levels, suggesting potential applications in treating diabetes and related disorders .
Coordination Chemistry
Pyridinepropionic acids have been used to prepare new coordination polymers with metals like Ag, Cu, and Zn, which have various applications in materials science .
Biological Property Enhancement
Fluorinated pyridines have been synthesized to improve the biological properties of certain molecules, indicating potential use in enhancing the efficacy of bioactive compounds .
Antiviral Research
Indole derivatives with pyridine structures have been investigated for antiviral activity against a range of RNA and DNA viruses, pointing towards applications in antiviral drug research .
Agrochemical Industry
Trifluoromethylpyridines, which share some structural similarities with your compound, are used extensively in the protection of crops from pests, hinting at possible agrochemical applications .
Future Directions
Mechanism of Action
Mode of Action
- 2-Fluoro-3-(pyridin-4-yl)propanoic acid belongs to the indole class of compounds. Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . It likely interacts with specific receptors due to its aromatic nature. These interactions can modulate cellular signaling pathways. It might inhibit or activate enzymes involved in metabolic pathways, affecting downstream processes.
Biochemical Pathways
- Some indole derivatives have demonstrated antiviral properties . Further studies are needed to determine if 2-Fluoro-3-(pyridin-4-yl)propanoic acid shares this activity. Investigate how it affects metabolic enzymes (e.g., cytochrome P450) and their substrates. Explore its impact on cellular signaling cascades (e.g., MAPK, PI3K/Akt).
properties
IUPAC Name |
2-fluoro-3-pyridin-4-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJYRAQFSJNHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(pyridin-4-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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